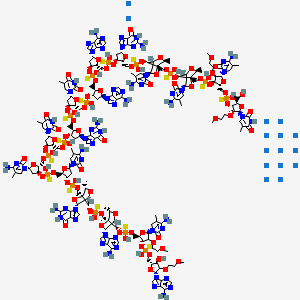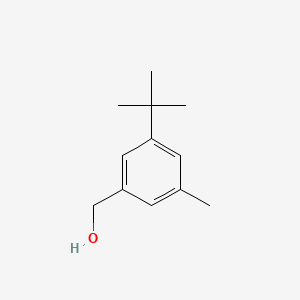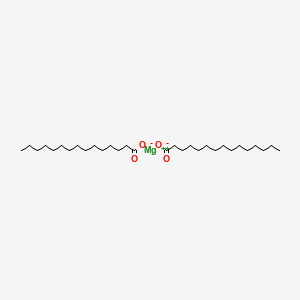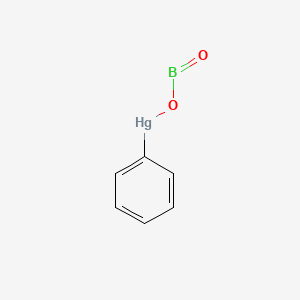
(Metaborato-O)phenylmercury
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Metaborato-O)phenylmercury is an organomercurial compound with the chemical formula C6H5HgBO2. It is known for its unique chemical properties and potential applications in various scientific fields. This compound is part of the broader class of phenylmercury compounds, which are characterized by the presence of a phenyl group attached to a mercury atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Metaborato-O)phenylmercury typically involves the reaction of phenylmercuric acetate with sodium metaborate. The reaction is carried out in an aqueous medium under controlled temperature and pH conditions to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: (Metaborato-O)phenylmercury undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phenylmercuric oxide.
Reduction: Reduction reactions can convert it back to phenylmercuric acetate.
Substitution: The phenyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Substitution reactions typically require catalysts and specific solvents to proceed efficiently.
Major Products:
Oxidation: Phenylmercuric oxide.
Reduction: Phenylmercuric acetate.
Substitution: Various substituted phenylmercury compounds depending on the reagents used.
Scientific Research Applications
(Metaborato-O)phenylmercury has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: The compound is studied for its potential effects on biological systems, particularly its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential use in medical diagnostics and therapeutics.
Industry: It is used in the production of polyurethane and other industrial materials.
Mechanism of Action
The mechanism of action of (Metaborato-O)phenylmercury involves its interaction with cellular components, particularly thiol groups in proteins. This interaction can lead to the inhibition of enzyme activity and disruption of cellular processes. The compound’s ability to bind to thiol groups makes it a potent inhibitor of various enzymes, which is the basis for its biological effects.
Comparison with Similar Compounds
- Phenylmercuric acetate
- Phenylmercuric nitrate
- Phenylmercuric chloride
Comparison: (Metaborato-O)phenylmercury is unique due to the presence of the metaborate group, which imparts distinct chemical properties compared to other phenylmercury compounds. This uniqueness makes it particularly useful in specific applications where other phenylmercury compounds may not be as effective.
Properties
CAS No. |
31224-71-2 |
|---|---|
Molecular Formula |
C6H5BHgO2 |
Molecular Weight |
320.51 g/mol |
IUPAC Name |
oxoboranyloxy(phenyl)mercury |
InChI |
InChI=1S/C6H5.BO2.Hg/c1-2-4-6-5-3-1;2-1-3;/h1-5H;;/q;-1;+1 |
InChI Key |
ILWUAAQCLXAYBW-UHFFFAOYSA-N |
Canonical SMILES |
B(=O)O[Hg]C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


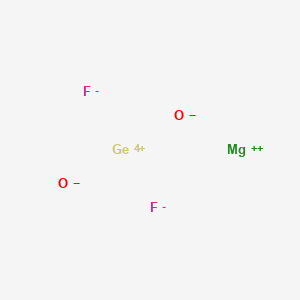
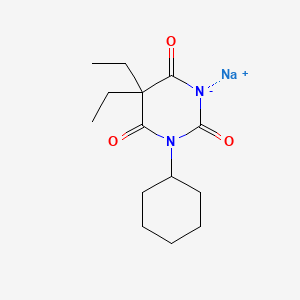
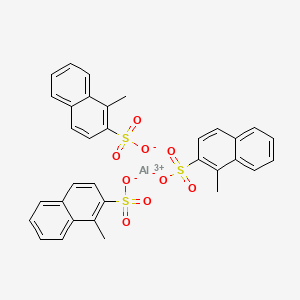
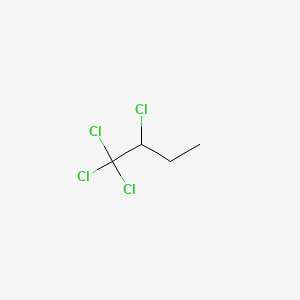
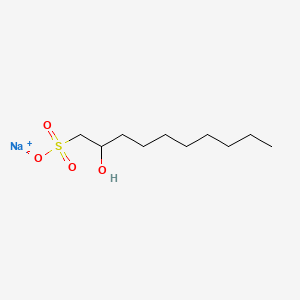

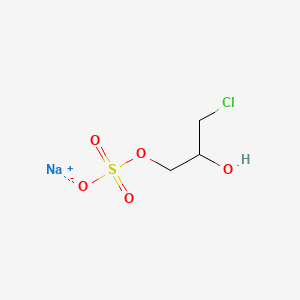
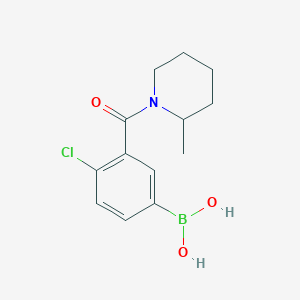


![Benzenesulfonamide, 4-chloro-2-fluoro-N-[1-(2-pyridinyl)-1H-pyrazol-5-yl]-](/img/structure/B12651167.png)
